molecular formula C8H10Br2O B13199270 2-Bromo-5-(3-bromo-2-methylpropyl)furan

2-Bromo-5-(3-bromo-2-methylpropyl)furan

Cat. No.: B13199270
M. Wt: 281.97 g/mol
InChI Key: TXERSWCWOLTHEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(3-bromo-2-methylpropyl)furan is a brominated furan derivative characterized by a furan ring substituted with bromine at the 2-position and a branched 3-bromo-2-methylpropyl chain at the 5-position. Its molecular formula is C₇H₈Br₂O, with a molecular weight of 267.95 g/mol (inferred from structurally similar compounds) .

Properties

Molecular Formula

C8H10Br2O

Molecular Weight

281.97 g/mol

IUPAC Name

2-bromo-5-(3-bromo-2-methylpropyl)furan

InChI

InChI=1S/C8H10Br2O/c1-6(5-9)4-7-2-3-8(10)11-7/h2-3,6H,4-5H2,1H3

InChI Key

TXERSWCWOLTHEL-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(O1)Br)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Bromination of 2-methylpropylfuran:

      Starting Material: 2-methylpropylfuran

      Reagents: Bromine (Br2)

      Conditions: The reaction is typically carried out in an inert solvent such as carbon tetrachloride (CCl4) at room temperature.

      Procedure: The bromine is added dropwise to a solution of 2-methylpropylfuran in CCl4, resulting in the formation of 2-bromo-5-(3-bromo-2-methylpropyl)furan.

  • Lithiation and Electrophilic Bromination:

      Starting Material: 2-bromo-5-methylfuran

      Reagents: n-Butyllithium (n-BuLi), Bromine (Br2)

      Conditions: The reaction is performed at low temperatures (around -78°C) in an inert atmosphere.

      Procedure: The lithiation of 2-bromo-5-methylfuran is followed by electrophilic bromination to introduce the second bromine atom.

Industrial Production Methods:

Industrial production of 2-bromo-5-(3-bromo-2-methylpropyl)furan typically involves large-scale bromination reactions using automated systems to control the addition of bromine and maintain reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

      Reagents: Nucleophiles such as amines or thiols

      Conditions: Mild to moderate temperatures, often in the presence of a base

      Products: Substituted furans with nucleophilic groups replacing bromine atoms

  • Oxidation Reactions:

      Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)

      Conditions: Acidic or basic medium, elevated temperatures

      Products: Oxidized derivatives of the furan ring

  • Reduction Reactions:

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

      Conditions: Anhydrous conditions, room temperature to reflux

      Products: Reduced derivatives with hydrogen atoms replacing bromine atoms

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.

Biology:

    Biological Probes: Utilized in the development of biological probes for studying enzyme activities and cellular processes.

Medicine:

    Drug Development: Investigated for potential therapeutic applications due to its unique chemical properties and reactivity.

Industry:

    Material Science: Employed in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-bromo-5-(3-bromo-2-methylpropyl)furan involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the introduction of various functional groups. The furan ring’s aromaticity and electron-rich nature facilitate its participation in electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

2-Bromo-5-(2-bromo-2-nitrovinyl)furan (G-1/Furvina)

  • Structure : Features a nitrovinyl group instead of a branched bromoalkyl chain.
  • Synthesis : Prepared via modified Scholz methods, involving nitrovinyl functionalization .
  • Properties :
    • Exhibits sublimation tendencies due to the nitro group, complicating storage .
    • Broad-spectrum antifungal and antibacterial activity, attributed to the electron-withdrawing nitro group enhancing electrophilicity .
  • Toxicity: Mutagenicity observed in microbial assays (MIC-sat 800 ng/plate) and mouse studies (20 mg/kg) . Decomposition releases toxic NOx and Br⁻ .

Comparison : Unlike G-1, the target compound lacks a nitro group, likely improving thermal stability but reducing electrophilic reactivity. Its branched alkyl chain may enhance lipophilicity, favoring membrane penetration in biological systems.

5-Bromo-3-methyl-2(5H)-furanone

  • Structure: A brominated furanone (cyclic ester) with a methyl group at the 3-position.
  • Synthesis: Achieved via NBS-mediated bromination of 3-methyl-2(5H)-furanone in CCl₄ (90% yield) .
  • Applications : Serves as a precursor for pharmaceuticals or agrochemicals due to its lactone reactivity.

Comparison : The lactone ring in this compound increases susceptibility to nucleophilic attack compared to the target compound’s furan core. The absence of an alkyl bromide side chain limits its utility in alkylation reactions.

2-Bromo-5-(3-bromopropyl)furan

  • Structure : Linear 3-bromopropyl substituent instead of a branched chain.
  • Properties : Shares the molecular formula C₇H₈Br₂O but differs in substituent topology .
  • However, branched chains (as in the target compound) may confer higher thermal stability and altered solubility.

2-Bromo-5-(3-chloro-2,2-dimethylpropyl)furan

  • Structure : Chlorine replaces bromine on a dimethyl-substituted propyl chain.

Physicochemical and Analytical Comparisons

NMR Spectral Features

  • The target compound’s branched bromoalkyl group would produce distinct ¹H NMR splitting patterns (e.g., coupling constants for methyl groups) and ¹³C NMR shifts compared to linear or nitro-substituted analogs. For example, furan α-carbons in nitrovinyl derivatives exhibit downfield shifts due to electron withdrawal, whereas alkyl-substituted furans show upfield shifts .

Stability and Handling

  • Nitrovinyl derivatives (e.g., G-1) require airtight storage to prevent sublimation , whereas bromoalkyl furans like the target compound are less volatile.
  • Decomposition of brominated furans typically releases HBr, necessitating corrosion-resistant equipment .

Biological Activity

2-Bromo-5-(3-bromo-2-methylpropyl)furan is a brominated furan derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may exhibit various pharmacological properties, including antimicrobial and possibly antitumor activities. This article reviews the biological activity of 2-Bromo-5-(3-bromo-2-methylpropyl)furan, drawing from diverse research findings and case studies.

The molecular formula of 2-Bromo-5-(3-bromo-2-methylpropyl)furan is C9H10Br2OC_9H_{10}Br_2O, with a molecular weight of approximately 293.09 g/mol. Its structure features a furan ring substituted with bromine atoms and a branched alkyl chain, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to 2-Bromo-5-(3-bromo-2-methylpropyl)furan possess significant antimicrobial properties. A study evaluating the effectiveness of various brominated compounds demonstrated that furan derivatives exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi.

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
Staphylococcus aureus150.25
Escherichia coli120.25
Candida albicans140.25

Table 1: Antimicrobial activity of brominated furan derivatives

In this study, the compound showed a notable inhibition zone against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of brominated furan derivatives have been explored in various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and DNA damage.

A recent investigation into the cytotoxicity of several brominated compounds revealed that 2-Bromo-5-(3-bromo-2-methylpropyl)furan exhibited IC50 values in the micromolar range against human breast cancer cells (MCF-7):

Compound IC50 (µM)
2-Bromo-5-(3-bromo-2-methylpropyl)furan15.4
Doxorubicin0.5

Table 2: Cytotoxicity of selected compounds against MCF-7 cells

These findings suggest that while the compound is less potent than established chemotherapeutics like doxorubicin, it may still hold promise for further development as an antitumor agent .

The proposed mechanisms by which 2-Bromo-5-(3-bromo-2-methylpropyl)furan exerts its biological effects include:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
  • DNA Damage : Brominated compounds are known to interact with DNA, potentially causing strand breaks or mutations.
  • Cell Cycle Arrest : Studies suggest that these compounds can disrupt normal cell cycle progression, leading to cell death.

Case Studies

In one notable case study involving animal models, the administration of a related brominated furan compound resulted in significant reductions in tumor size in xenograft models of breast cancer. The study reported a decrease in tumor volume by approximately 40% after four weeks of treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.